2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene
Overview
Description
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene is a boronic acid derivative of fluorene, characterized by the presence of two boronic ester groups at the 2 and 7 positions of the fluorene core. This compound is notable for its utility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.
Mechanism of Action
Target of Action
Similar compounds are often used in the synthesis of organic semiconductors , suggesting that its targets could be involved in electronic devices.
Mode of Action
The mode of action of this compound is likely related to its chemical structure, which allows it to participate in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize biaryl compounds, which are common in many organic semiconductor materials .
Biochemical Pathways
Instead, it is involved in chemical reactions and processes in the field of organic electronics .
Result of Action
The result of the action of this compound is the formation of organic semiconductors, which are used in various electronic devices .
Action Environment
The action, efficacy, and stability of 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene can be influenced by various environmental factors such as temperature, humidity, and light exposure. For instance, it is recommended to store this compound at room temperature, in a cool and dark place .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of fluorene with bis(pinacolato)diboron in the presence of a suitable catalyst, typically a palladium-based catalyst, under inert atmosphere conditions. The reaction is usually carried out in an organic solvent such as toluene or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yields and purity. This includes the use of continuous flow reactors and large-scale purification techniques to ensure the production of high-quality material suitable for commercial applications.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid derivative with aryl or vinyl halides to form biaryl or styrene derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form fluorenone derivatives or reduction to form fluorene derivatives with different functional groups.
Substitution Reactions: The boronic ester groups can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Reaction: Palladium catalysts (e.g., Pd(PPh3)4), aryl/vinyl halides, base (e.g., sodium carbonate), organic solvents (e.g., toluene, THF).
Oxidation: Oxidizing agents such as chromium(VI) oxide or manganese dioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Biaryl and Styrene Derivatives: Resulting from Suzuki-Miyaura cross-coupling reactions.
Fluorenone Derivatives: Resulting from oxidation reactions.
Fluorene Derivatives: Resulting from reduction reactions.
Scientific Research Applications
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene is widely used in scientific research due to its versatility in organic synthesis. Its applications include:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the development of fluorescent probes for biological imaging.
Medicine: In the design of drug candidates and pharmaceutical intermediates.
Industry: In the production of materials with specific electronic and optical properties.
Comparison with Similar Compounds
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene: Another boronic acid derivative used in cross-coupling reactions.
9,9-Dihexylfluorene-2,7-diboronic Acid Bis (pinacol) Ester: A similar compound with hexyl substituents, used in material science.
Uniqueness: 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene is unique in its ability to undergo cross-coupling reactions with a wide range of nucleophiles, making it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-2-yl]-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32B2O4/c1-22(2)23(3,4)29-26(28-22)18-9-11-20-16(14-18)13-17-15-19(10-12-21(17)20)27-30-24(5,6)25(7,8)31-27/h9-12,14-15H,13H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUOBHHBYYHMFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)B5OC(C(O5)(C)C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32B2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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